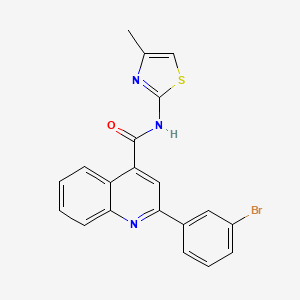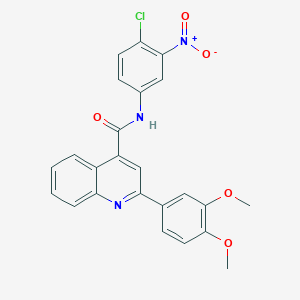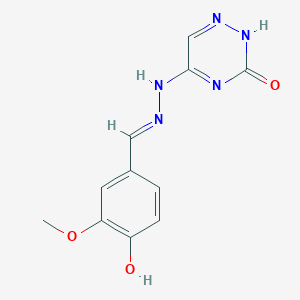
2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide, also known as BPTQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine, pharmacology, and chemistry.
Mécanisme D'action
The mechanism of action of 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide is not fully understood. However, studies have shown that 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide inhibits the activity of certain enzymes such as topoisomerase II and histone deacetylase (HDAC). 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide also induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide induces cell cycle arrest and apoptosis. 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has also been shown to inhibit the growth of bacteria. In animal studies, 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has been shown to improve cognitive function and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide is also stable under various conditions. However, 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has some limitations for lab experiments. It is toxic and requires careful handling. 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide also has limited solubility in water.
Orientations Futures
There are several future directions for the study of 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide. In the field of medicine, 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide could be further investigated for its potential as an anti-cancer agent and anti-inflammatory agent. 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide could also be studied for its potential as a drug candidate for the treatment of neurodegenerative diseases. In the field of chemistry, 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide could be investigated for its potential as a building block for the synthesis of other compounds. Further studies could also be conducted to better understand the mechanism of action of 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide.
Méthodes De Synthèse
The synthesis of 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide involves the reaction of 3-bromoaniline, 4-methyl-2-thiazolamine, and 4-chloroquinoline-2-carboxylic acid in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature of around 100-120°C. The resulting product is purified by column chromatography to obtain pure 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide.
Applications De Recherche Scientifique
2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has been studied for its potential applications in various fields. In the field of medicine, 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has been investigated for its anti-cancer properties. Studies have shown that 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has also been studied for its potential as an anti-inflammatory agent. In the field of pharmacology, 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has been investigated for its potential as a drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has also been studied for its potential as an antibacterial agent. In the field of chemistry, 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has been investigated for its potential as a building block for the synthesis of other compounds.
Propriétés
IUPAC Name |
2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3OS/c1-12-11-26-20(22-12)24-19(25)16-10-18(13-5-4-6-14(21)9-13)23-17-8-3-2-7-15(16)17/h2-11H,1H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWICXBCWYNCSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-benzyl-4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6137784.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenoxyacetamide](/img/structure/B6137792.png)
![N-[4-(2-furyl)phenyl]-1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6137805.png)
![2-ethyl-3-phenyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6137816.png)
![methyl 4-({[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate](/img/structure/B6137821.png)

![ethyl 2-[2-(4-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6137842.png)
![1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B6137844.png)
![7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6137848.png)
![3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B6137855.png)
![N-(2,5-dimethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6137864.png)
![3-({[(5-chloro-2-thienyl)methyl]amino}methyl)-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6137873.png)
![(2,4-dimethoxyphenyl){1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methanone](/img/structure/B6137874.png)